Cas no 207129-35-9 (Quincorine)
Quincorine Chemical and Physical Properties
Names and Identifiers
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- 1-Azabicyclo[2.2.2]octane-2-methanol,5-ethenyl-, (1S,2S,4S,5R)-
- (1S,2S,5S)-2-(Hydroxymethyl)-5-vinylquinuclidine
- Quincorine
- ((1S,2S,5S-2-(Hydroxymethyl)-5-vinylquinuclidine
- (1S,2S,5S)-5-Vinyl-2-quinuclidinemethanol
- 5-vinylquinuclidine-2-methanol
- QCI
- Quincoridine
- Q0076
- Q0074
- (1S,2R,5R)-5-Vinyl-2-quinuclidinemethanol
- (1S,2R,5R)-2-(Hydroxymethyl)-5-vinylquinuclidine
- (5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)methanol
- [(2S,5S)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]methanol
- [(2R,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]methanol
- SB45195
- MFCD08276491
- SCHEMBL20985119
- SB44907
- A879479
- 207129-35-9
- ((1S,2R,5R)-5-Vinylquinuclidin-2-yl)methanol
- 207129-36-0
- [(1S,2S,5S)-5-Vinylquinuclidin-2-yl]methanol
- ((1S,2S,5S)-5-Vinylquinuclidin-2-yl)methanol
- SY235187
- MFCD08275406
- A879480
- GAFZBOMPQVRGKU-UHFFFAOYSA-N
- {5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl}methanol
-
- MDL: MFCD08276491
- Inchi: 1S/C10H17NO/c1-2-8-6-11-4-3-9(8)5-10(11)7-12/h2,8-10,12H,1,3-7H2
- InChI Key: GAFZBOMPQVRGKU-UHFFFAOYSA-N
- SMILES: OCC1CC2CCN1CC2C=C
Computed Properties
- Exact Mass: 167.13100
- Monoisotopic Mass: 167.131
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 181
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 3
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 1.1
- Topological Polar Surface Area: 23.5
Experimental Properties
- Color/Form: Not determined
- Density: 1.06±0.1 g/cm3 (20 ºC 760 Torr),
- Melting Point: 25°C
- Boiling Point: 247.8±23.0 ºC (760 Torr),
- Flash Point: 104.8±21.3 ºC,
- Refractive Index: 39 ° (C=1, MeOH)
- Solubility: Slightly soluble (25 g/l) (25 º C),
- PSA: 23.47000
- LogP: 0.81300
- Solubility: Not determined
Quincorine Security Information
-
Symbol:
- Prompt:warning
- Signal Word:warning
- Hazard Statement: H315-H319
- Warning Statement: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- Hazard Category Code: 36/37/38
- Safety Instruction: S26-S36
-
Hazardous Material Identification:
- Storage Condition:(BD433989)
- Risk Phrases:R36/37/38
Quincorine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | H121163-100mg |
Quincorine |
207129-35-9 | 97% | 100mg |
¥479.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | H121163-1g |
Quincorine |
207129-35-9 | 97% | 1g |
¥2799.90 | 2023-09-02 | |
| Alichem | A449037554-1g |
((1S,2S,5S)-5-Vinylquinuclidin-2-yl)methanol |
207129-35-9 | 95% | 1g |
$551.25 | 2023-09-02 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | Q0074-1G |
Quincorine |
207129-35-9 | >98.0%(GC) | 1g |
¥2695.00 | 2023-09-07 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R023496-1g |
Quincorine |
207129-35-9 | 98% | 1g |
¥3360 | 2023-09-09 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R023496-100mg |
Quincorine |
207129-35-9 | 98% | 100mg |
¥576 | 2023-09-09 | |
| abcr | AB250464-100 mg |
Quincorine, 98%; . |
207129-35-9 | 98% | 100 mg |
€121.00 | 2023-07-20 | |
| abcr | AB250464-1 g |
Quincorine, 98%; . |
207129-35-9 | 98% | 1 g |
€642.20 | 2023-07-20 | |
| TRC | Q670305-10mg |
Quincorine |
207129-35-9 | 10mg |
$ 50.00 | 2022-06-03 | ||
| TRC | Q670305-50mg |
Quincorine |
207129-35-9 | 50mg |
$ 210.00 | 2022-06-03 |
Quincorine Suppliers
Quincorine Related Literature
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
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M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
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4. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
Additional information on Quincorine
Quincorine (CAS No. 207129-35-9): A Comprehensive Overview of Its Chemical Profile and Emerging Therapeutic Applications
Quincorine, identified by the Chemical Abstracts Service Number (CAS No.) 207129-35-9, is a naturally occurring alkaloid with a complex chemical structure that has garnered significant attention in the field of pharmaceutical research. This compound, primarily derived from certain species of the genus Menispermum, exhibits a unique combination of pharmacological properties that make it a promising candidate for various therapeutic applications. The molecular framework of Quincorine features a tetrahydroisoquinoline core, which is a common motif in bioactive natural products, contributing to its diverse biological activities.
The chemical structure of Quincorine (CAS No. 207129-35-9) is characterized by its intricate stereochemistry, including multiple chiral centers that contribute to its potent biological effects. Detailed spectroscopic analysis, such as nuclear magnetic resonance (NMR) and mass spectrometry (MS), has elucidated the precise connectivity and configuration of its atoms. The compound's solubility profile in common organic solvents and water makes it amenable to various formulation strategies, enhancing its potential for therapeutic development.
In recent years, Quincorine has been the subject of extensive research due to its demonstrated pharmacological properties. Studies have highlighted its potential as an anti-inflammatory agent, with mechanisms suggesting modulation of key inflammatory pathways such as NF-κB and MAPK. The compound's ability to inhibit the production of pro-inflammatory cytokines like TNF-α and IL-6 has been particularly noted in preclinical models. These findings align with the growing interest in natural products as alternatives or adjuvants to conventional anti-inflammatory therapies.
Beyond its anti-inflammatory properties, Quincorine (CAS No. 207129-35-9) has shown promise in neuroprotective applications. Research indicates that it may exert protective effects against neurodegenerative diseases by mitigating oxidative stress and inhibiting the aggregation of amyloid-beta plaques, a hallmark of Alzheimer's disease. Animal models have demonstrated that Quincorine can improve cognitive function and reduce neuronal damage following traumatic brain injury or ischemic events. These observations have spurred further investigation into its potential as a therapeutic agent for neurological disorders.
The anti-cancer potential of Quincorine is another area of active investigation. Preliminary studies have revealed that it can induce apoptosis in various cancer cell lines by disrupting mitochondrial function and activating caspase-dependent pathways. Additionally, Quincorine has been shown to inhibit the growth of cancer cells by blocking key signaling pathways involved in tumor progression, such as PI3K/Akt and STAT3. These findings suggest that Quincorine may serve as a valuable component in combinatorial therapies targeting diverse types of cancer.
The pharmacokinetic profile of Quincorine (CAS No. 207129-35-9) is also an important consideration for its therapeutic application. Absorption studies have shown that oral administration leads to moderate bioavailability, with peak plasma concentrations observed within hours post-dosing. The compound exhibits extensive distribution throughout various tissues, suggesting potential systemic effects. Metabolism studies indicate that Quincorine undergoes biotransformation primarily via phase II enzymatic pathways, resulting in conjugated metabolites that are subsequently excreted via bile and urine.
The synthesis of Quincorine represents another significant area of interest for synthetic chemists. Researchers have developed multi-step synthetic routes that leverage readily available starting materials while maintaining high stereochemical fidelity. Advances in asymmetric synthesis have enabled the production of enantiomerically pure forms of the compound, which are essential for evaluating its pharmacological activity without interference from racemic impurities.
The safety profile of Quincorine, as derived from both preclinical toxicology studies and clinical trials involving related compounds, is generally favorable at therapeutic doses. Common adverse effects reported include mild gastrointestinal discomfort and transient neurological symptoms, which are typically reversible upon discontinuation of treatment. Long-term studies are ongoing to fully characterize the compound's safety profile in diverse populations.
The future direction of research on Quincorine (CAS No. 207129-35-9) is likely to focus on optimizing its pharmacological efficacy and bioavailability through structural modifications or formulation innovations. Collaborative efforts between chemists, biologists, and clinicians will be crucial in translating preclinical findings into effective clinical interventions for human diseases.
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